
A Technical Guide to O-Desmethyl Gefitinib D8
for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: O-Desmethyl gefitinib D8

Cat. No.: B12430839 Get Quote

Introduction: O-Desmethyl gefitinib-d8 is the stable isotope-labeled analog of O-Desmethyl

gefitinib, a principal active metabolite of the anticancer drug Gefitinib.[1][2] Gefitinib is a

selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a

key target in cancer therapy.[3][4][5] The deuterated form, O-Desmethyl gefitinib D8, serves

as an essential internal standard for pharmacokinetic and metabolic studies, enabling precise

quantification of the metabolite in biological samples through mass spectrometry. This guide

provides an overview of its commercial availability, technical specifications, and relevant

biological context for researchers and drug development professionals.

Commercial Availability and Specifications
O-Desmethyl gefitinib D8 is available from several specialized chemical suppliers that provide

reference standards for research purposes. The product is typically intended for laboratory use

only and is accompanied by a Certificate of Analysis detailing its purity and identity. Below is a

comparative summary of suppliers and key product specifications.
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Supplier
Catalog
Number

Molecular
Formula

Molecular
Weight ( g/mol
)

Notes

Clearsynth CS-O-47487
C₂₁H₁₄D₈ClFN₄O

₃
440.93

Provides

Certificate of

Analysis. Pricing

available upon

request.

Artis Standards AC0167
C₂₁H₁₄D₈ClFN₄O

₃
440.93

Listed as a

stable isotope

product for

Gefitinib.

Acanthus

Research

ACB-161030-

0030

C₂₁H₁₄D₈ClFN₄O

₃
N/A

Labeled as a

stable isotope

reference

standard.

Toronto

Research

Chemicals (TRC)

D291683 N/A N/A

Available through

distributors like

Biomall.

TargetMol T19489 N/A N/A

Listed as a

research

chemical.

MedChemExpres

s
HY-112399S N/A N/A

Described as a

deuterium-

labeled active

metabolite of

Gefitinib.
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Parameter Value Source

Chemical Name

4-[(3-Chloro-4-

fluorophenyl)amino]-6-[3-(4-

morpholinyl)propoxy]-7-

quinazolinol-d8

Clearsynth

Parent Drug Gefitinib Acanthus Research

Metabolite CAS Number
847949-49-9 (for non-

deuterated form)
ChemicalBook

Typical Purity ≥95%
Sigma-Aldrich (for non-

deuterated)

Appearance Yellow Solid
ChemicalBook (for non-

deuterated)

Storage Conditions
-20°C Freezer or -80°C for

long-term storage

ChemicalBook,

MedChemExpress

Experimental Protocols: Quality Control and
Analysis
While specific experimental protocols for the application of O-Desmethyl gefitinib D8 are

experiment-dependent, the quality control (QC) process for verifying the identity and purity of

such a reference standard is critical. The methods below are representative of a typical

workflow detailed in a supplier's Certificate of Analysis.

1. Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the compound.

Methodology:

A small sample of the compound is dissolved in an appropriate solvent (e.g., Methanol or

DMSO).

The solution is infused into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
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The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

The observed mass-to-charge ratio (m/z) is compared to the theoretical exact mass of the

deuterated compound. The expected mass should correspond to C₂₁H₁₅D₈ClFN₄O₃⁺.

2. Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound by separating it from any potential

impurities.

Methodology:

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Gradient: A time-dependent linear gradient from low to high percentage of Mobile Phase

B.

Flow Rate: 1.0 mL/min.

Detection: UV detector at a specified wavelength (e.g., 254 nm).

Analysis: The purity is calculated based on the area of the principal peak relative to the

total peak area in the chromatogram.

3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and the position of the deuterium labels.

Methodology:

The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

¹H NMR and ¹³C NMR spectra are acquired.
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The ¹H NMR spectrum is analyzed to confirm the absence of proton signals at the sites of

deuteration when compared to the spectrum of the non-deuterated standard.

The chemical shifts and coupling constants of the remaining protons should match the

expected structure.

Biological and Experimental Workflow
Visualizations
Metabolic Pathway of Gefitinib

Gefitinib is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. One of

the main metabolic pathways is the O-demethylation of the methoxy substituent on the

quinazoline ring, which is mediated predominantly by the CYP2D6 enzyme, to form O-

Desmethyl gefitinib.
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Caption: Metabolic conversion of Gefitinib to O-Desmethyl gefitinib.

EGFR Signaling Pathway Inhibition

Gefitinib functions by binding to the ATP-binding site within the tyrosine kinase domain of

EGFR. This competitive inhibition prevents EGFR autophosphorylation, thereby blocking

downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, which are

critical for cell proliferation and survival.

EGFR Signaling Pathway

EGF Ligand

EGFR Receptor

Binds

RAS/RAF/MAPK
Pathway

PI3K/AKT
Pathway

Gefitinib

Inhibits ATP Binding

Cell Proliferation
& Survival

Click to download full resolution via product page

Caption: Inhibition of the EGFR signaling cascade by Gefitinib.

Workflow for Procurement and Use of an Internal Standard
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The process of acquiring and utilizing a deuterated standard in a regulated or research

environment follows a structured workflow to ensure data integrity.

Identify Need for
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Supplier Selection
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Caption: Standard workflow for acquiring and using a reference standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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